molecular formula C11H18BrNO2 B6239662 rac-tert-butyl (1R,6S,7R)-7-bromo-2-azabicyclo[4.1.0]heptane-2-carboxylate CAS No. 2742896-39-3

rac-tert-butyl (1R,6S,7R)-7-bromo-2-azabicyclo[4.1.0]heptane-2-carboxylate

Cat. No. B6239662
CAS RN: 2742896-39-3
M. Wt: 276.2
InChI Key:
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Description

Rac-tert-butyl (1R,6S,7R)-7-bromo-2-azabicyclo[4.1.0]heptane-2-carboxylate, also known as rac-TBBC, is an organic compound belonging to the family of bicyclic heterocyclic compounds. It is a synthetic molecule with a molecular weight of 407.32 g/mol and a melting point of 147-148°C. Rac-TBBC has a wide range of applications in scientific research and has been studied extensively in the fields of organic synthesis, medicinal chemistry, and pharmacology.

Scientific Research Applications

Rac-TBBC is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of heterocyclic compounds, and as a starting material for the synthesis of drugs and other biologically active compounds. Rac-TBBC has also been studied for its potential applications in the fields of medicinal chemistry and pharmacology.

Mechanism of Action

Rac-TBBC has a variety of mechanisms of action. It is an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to an increase in acetylcholine levels in the brain, which can have a variety of effects on cognition and behavior. Rac-TBBC has also been found to act as an agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and other cognitive functions.
Biochemical and Physiological Effects
Rac-TBBC has been found to have a variety of biochemical and physiological effects. It has been found to act as an inhibitor of the enzyme acetylcholinesterase, which can lead to an increase in acetylcholine levels in the brain. Rac-TBBC has also been found to act as an agonist of the serotonin 5-HT1A receptor, which can lead to an increase in serotonin levels in the brain. Rac-TBBC has been found to have a variety of effects on cognitive and behavioral functions, including improved memory and learning, increased alertness, and reduced anxiety.

Advantages and Limitations for Lab Experiments

Rac-TBBC has a number of advantages for use in lab experiments. It is a relatively stable compound, with a melting point of 147-148°C and a low volatility. It is also a relatively inexpensive compound, making it a cost-effective reagent for organic synthesis. The main limitation of rac-tert-butyl (1R,6S,7R)-7-bromo-2-azabicyclo[4.1.0]heptane-2-carboxylate is its potential toxicity, as it has been found to act as an inhibitor of the enzyme acetylcholinesterase.

Future Directions

There are a number of potential future directions for the research and development of rac-tert-butyl (1R,6S,7R)-7-bromo-2-azabicyclo[4.1.0]heptane-2-carboxylate. One potential direction is to explore its potential applications in the fields of medicinal chemistry and pharmacology. Another potential direction is to investigate its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Additionally, research could be conducted to explore the potential of rac-tert-butyl (1R,6S,7R)-7-bromo-2-azabicyclo[4.1.0]heptane-2-carboxylate as a tool for the synthesis of novel drugs and other biologically active compounds. Finally, further research could be conducted to investigate the potential toxicity of rac-tert-butyl (1R,6S,7R)-7-bromo-2-azabicyclo[4.1.0]heptane-2-carboxylate and to develop strategies for minimizing its potential side effects.

Synthesis Methods

Rac-TBBC is synthesized through a two-step reaction process. The first step involves the reaction of bromoacetyl bromide (BrCH2CO2Br) with 2-azabicyclo[4.1.0]heptane in the presence of a base such as sodium hydroxide (NaOH). This reaction results in the formation of the bicyclic intermediate 7-bromo-2-azabicyclo[4.1.0]heptane-2-carboxylic acid. The second step involves the reaction of this intermediate with tert-butyl alcohol (t-BuOH) in the presence of an acid such as hydrochloric acid (HCl). This reaction results in the formation of rac-tert-butyl (1R,6S,7R)-7-bromo-2-azabicyclo[4.1.0]heptane-2-carboxylate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-tert-butyl (1R,6S,7R)-7-bromo-2-azabicyclo[4.1.0]heptane-2-carboxylate involves the following steps: protection of the amine group, bromination, and esterification.", "Starting Materials": [ "2-azabicyclo[4.1.0]heptane", "tert-butyl chloroformate", "triethylamine", "bromine", "acetic acid", "thionyl chloride", "methanol" ], "Reaction": [ "Protection of the amine group: 2-azabicyclo[4.1.0]heptane is reacted with tert-butyl chloroformate and triethylamine to form the tert-butyl (1R,6S,7R)-2-azabicyclo[4.1.0]heptane-2-carboxylate intermediate.", "Bromination: The intermediate is then reacted with bromine in acetic acid to form the (1R,6S,7R)-7-bromo-2-azabicyclo[4.1.0]heptane-2-carboxylate intermediate.", "Esterification: The intermediate is then reacted with thionyl chloride to form the acid chloride intermediate, which is then reacted with methanol to form the rac-tert-butyl (1R,6S,7R)-7-bromo-2-azabicyclo[4.1.0]heptane-2-carboxylate final product." ] }

CAS RN

2742896-39-3

Product Name

rac-tert-butyl (1R,6S,7R)-7-bromo-2-azabicyclo[4.1.0]heptane-2-carboxylate

Molecular Formula

C11H18BrNO2

Molecular Weight

276.2

Purity

95

Origin of Product

United States

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